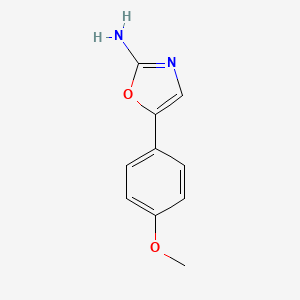

5-(4-Methoxyphenyl)oxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Methoxyphenyl)oxazol-2-amine: is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This particular compound features a methoxyphenyl group attached to the oxazole ring, which imparts unique chemical and biological properties. Oxazole derivatives have gained significant attention due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with an amino acid derivative, followed by cyclodehydration. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 5-(4-Hydroxyphenyl)oxazol-2-amine.

Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: 5-(4-Hydroxyphenyl)oxazol-2-amine.

Reduction: Dihydrooxazole derivatives.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of compounds containing a methoxyphenyl-oxazoleamine structure:

3-(4-Methoxyphenyl)-1,2-oxazol-5-amine

- Pharmaceutical Development: It is a key intermediate in synthesizing pharmaceuticals, particularly for drugs targeting neurological disorders .

- Biochemical Research: It is used in studies exploring enzyme inhibition and receptor binding to understand complex biological pathways .

- Material Science: It is investigated for creating advanced materials like polymers with enhanced thermal stability and mechanical properties .

- Analytical Chemistry: It serves as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures in various samples .

- Agrochemical Formulations: It is explored for its efficacy in developing new agrochemicals, contributing to improved crop protection and yield .

5-(4-Methoxyphenyl)oxazol-2-amine

- Pharmaceuticals: It serves as a precursor for developing new drugs targeting bacterial infections.

- Research indicates that compounds containing oxazole rings exhibit a range of biological activities. Specific biological assays would be required to confirm the activity of this compound.

- Interaction studies are crucial for assessing the therapeutic potential and safety profile of the compound.

5-(4'-Methoxyphenyl)-oxazole (MPO)

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxyphenyl)oxazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase, which plays a role in the inflammatory response. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

- 5-(4-Hydroxyphenyl)oxazol-2-amine

Comparison: While all these compounds share the 4-methoxyphenyl group, their core structures differ, leading to variations in their chemical and biological properties. For instance, 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole have different heterocyclic rings, which can affect their binding affinity to enzymes and receptors. 5-(4-Hydroxyphenyl)oxazol-2-amine, on the other hand, has a hydroxyl group instead of a methoxy group, which can influence its reactivity and solubility .

Actividad Biológica

5-(4-Methoxyphenyl)oxazol-2-amine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as oxazoles, which are five-membered heterocyclic compounds containing nitrogen and oxygen. The specific structure includes a methoxy group at the para position of the phenyl ring, which significantly influences its biological properties.

Synthesis Methods

The compound can be synthesized through various methods, including:

- Erlenmeyer–Plochl Reaction : This method involves the formation of oxazolones from substituted aldehydes, followed by nucleophilic attacks by secondary amines under microwave irradiation, yielding good yields (up to 94%) .

- Catalytic One-Pot Synthesis : A recent study demonstrated a catalytic one-pot synthesis that allows for the introduction of various substituents on the oxazole ring, enhancing the diversity of potential derivatives .

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as a therapeutic agent in various domains.

Antioxidant Activity

Research indicates that oxazolones exhibit significant antioxidant properties. For instance, compounds derived from oxazolones have shown an average inhibition of lipid peroxidation up to 86.5%, with some derivatives demonstrating potent lipoxygenase inhibition . This suggests potential applications in conditions related to oxidative stress.

Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of this compound can inhibit carrageenin-induced paw edema and nociception, indicating anti-inflammatory properties. For example, specific derivatives exhibited effective inhibition against proteolysis induced by trypsin .

Antimicrobial and Anticancer Properties

The compound has also been evaluated for antimicrobial activity. In particular, studies have shown that certain oxazole derivatives possess selective activity against various cancer cell lines, including models of triple-negative breast cancer (TNBC). The presence of the methoxy group enhances selectivity and potency against these cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the oxazole ring and substituents influence biological activity. For instance:

- Substituent Effects : The introduction of different groups at the para position of the phenyl ring can enhance or reduce biological activity. Compounds with bulky groups or electron-donating substituents often exhibit improved potency against specific targets .

Case Studies and Research Findings

- In vitro Studies : A series of oxazolone derivatives were synthesized and tested for their inhibitory activity against lipoxygenase and their antioxidant capacity. The most potent lipoxygenase inhibitor among these derivatives had an IC50 value of 41 μM .

- Cytotoxicity Assays : In a study involving TNBC cell lines, synthesized analogs showed varying degrees of cytotoxicity, with some compounds achieving GI50 values comparable to known therapeutic agents .

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHNQBUVJHKDOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.